7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Overview
Description
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is an organic compound with the molecular formula C16H11Cl2NO2. It is characterized by its complex structure, which includes aromatic rings and a carbonyl chloride functional group. This compound is used in various fields of scientific research, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include amides, esters, thioesters, quinoline N-oxides, and various quinoline derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the
Properties
IUPAC Name |
7-chloro-8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-8-3-6-14(21-8)13-7-11(16(18)20)10-4-5-12(17)9(2)15(10)19-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWINOWWDMOAUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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